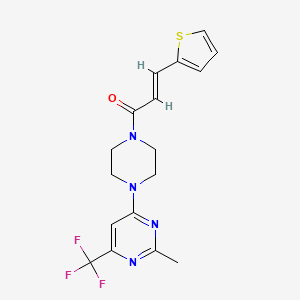
(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17F3N4OS and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H19F3N4OS
- Molecular Weight : 388.42 g/mol
- Key Functional Groups : Pyrimidine ring, piperazine moiety, thiophene ring, and an α,β-unsaturated carbonyl group.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| HCT116 | 0.78 | Cell cycle arrest at G1 phase |
| A549 | 0.19 | Inhibition of proliferation through mitochondrial dysfunction |
The compound's effectiveness was comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Apoptosis Induction : Flow cytometry and Western blot analyses demonstrated that treatment with the compound leads to increased levels of cleaved caspase-3 and p53 expression in MCF-7 cells, indicating activation of apoptotic pathways .
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells, which is critical for preventing further cell division and proliferation .
- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, including CDK9 and other cyclin-dependent kinases, highlighting its potential for selective targeting .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the functional groups significantly affect biological activity:
- Electron-Withdrawing Groups (EWGs) : The presence of trifluoromethyl groups on the pyrimidine ring enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
- Piperazine Substitution : Variations in the piperazine moiety led to changes in potency; substituents that increase steric hindrance generally resulted in decreased activity .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.
- Combination Therapy : Preliminary results indicate that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects .
属性
IUPAC Name |
(E)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c1-12-21-14(17(18,19)20)11-15(22-12)23-6-8-24(9-7-23)16(25)5-4-13-3-2-10-26-13/h2-5,10-11H,6-9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGWEXBKCWDBHS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














